molecular formula C14H10N4O4 B3113224 2,5-Di(1H-imidazol-1-yl)terephthalic acid CAS No. 1942879-46-0

2,5-Di(1H-imidazol-1-yl)terephthalic acid

Cat. No. B3113224
CAS RN: 1942879-46-0
M. Wt: 298.25 g/mol
InChI Key: VJXCLSZDBWNUJU-UHFFFAOYSA-N
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Description

2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4 . It is a solid substance that appears as a white crystalline powder . This compound is a potential ligand that has significant applications in coordination chemistry and metal-organic chemistry .


Synthesis Analysis

2,5-Di(1H-imidazol-1-yl)terephthalic acid is typically prepared through chemical synthesis methods . A common method involves reacting terephthalic acid with a 1H-imidazole activator under appropriate conditions to yield the target product .


Molecular Structure Analysis

The molecular structure of 2,5-Di(1H-imidazol-1-yl)terephthalic acid consists of a terephthalic acid core with two 1H-imidazole groups attached at the 2 and 5 positions . The molecular weight of this compound is 298.26 .


Chemical Reactions Analysis

This compound can form stable coordination compounds, such as metal-organic polymers, complexes, and nanomaterials . It can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials .


Physical And Chemical Properties Analysis

2,5-Di(1H-imidazol-1-yl)terephthalic acid is a solid substance that appears as a white crystalline powder . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is almost insoluble in water . The compound is relatively stable at room temperature .

Scientific Research Applications

CO2 Capture and Separation

2,5-Di(1H-imidazol-1-yl)terephthalic acid has been utilized in the creation of metal-organic frameworks (MOFs) for efficient CO2 capture and separation. Zhao et al. (2020) synthesized two Ba-MOFs using this compound, leading to improved CO2 capture capabilities compared to CH4 at 298 K (Zhao et al., 2020).

Magnetic Properties and Structural Diversity

Cai et al. (2019) explored the synthesis of metal-organic polymers based on 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid, revealing interesting magnetic properties and structural diversity. These compounds exhibited antiferromagnetic properties (Cai et al., 2019).

Luminescent Sensors

In the field of luminescent sensors, Cai et al. (2020) developed Zn(II)/Cd(II)-based coordination polymers using 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid that function as sensitive fluorescent recognition sensors for Cu2+ ions (Cai et al., 2020).

Synthesis of Supramolecular Structures

Meng et al. (2015) used 1,4-di(1H-imidazol-1-yl)benzene, a related compound, for the preparation of supramolecular crystals. These crystals displayed one-dimensional infinite chains formed through hydrogen bonding, highlighting the potential of such structures in various applications (Meng et al., 2015).

Supercapacitor Electrode Materials

Deng et al. (2020) synthesized two Ni-MOFs using 2,5-di(1H-imidazol-1-yl)terephthalic acid, which exhibited different electrochemical performances when evaluated as electrode materials for supercapacitors. One compound showed better performance due to its 2D layered structure facilitating electron transport (Deng et al., 2020).

Anticancer Activities

Sheng et al. (2021) investigated the anticancer activities of coordination polymers produced from 1,4-di(1H-imidazol-1-yl)benzene, demonstrating promising results in the treatment of non-small cell lung cancer (Sheng et al., 2021).

Gas Adsorption and Separation

Li et al. (2018) analyzed the influence of porous environments in MOFs on gas adsorption. They synthesized analog MOFs based on imidazole and triazole motifs, finding enhanced adsorption selectivities for certain gases in the nitrogen-decorated channels (Li et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given its unique structure and properties, 2,5-Di(1H-imidazol-1-yl)terephthalic acid has potential applications in various fields such as optoelectronic materials, chemical sensors, and pharmaceuticals . Its use as a ligand in the synthesis of MOF materials also presents exciting opportunities for future research .

properties

IUPAC Name

2,5-di(imidazol-1-yl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXCLSZDBWNUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(1H-imidazol-1-yl)terephthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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